molecular formula C9H10FN B8617244 6-fluoro-2-methyl-2,3-dihydro-1H-indole

6-fluoro-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B8617244
M. Wt: 151.18 g/mol
InChI Key: DEVBACHMWBFNQU-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydro-1H-indole is a fluorinated indole derivative characterized by a partially saturated indole ring system (2,3-dihydro structure) and a methyl substituent at position 2.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4H2,1H3

InChI Key

DEVBACHMWBFNQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight LogP (Predicted) Key References
6-Fluoro-2-methyl-2,3-dihydro-1H-indole 2,3-dihydro ring; 2-methyl; 6-fluoro C₉H₁₀FN 151.18 ~1.8 (estimated)
4-Fluoro-2,3-dihydro-1H-indole 2,3-dihydro ring; 4-fluoro (structural isomer) C₈H₈FN 137.15 ~1.5
6-Fluoro-1H-indole Fully aromatic; 6-fluoro C₈H₆FN 135.14 ~2.1
6-Fluoroindole-2,3-dione Oxidized 2,3-dione; 6-fluoro C₈H₄FNO₂ 165.12 1.05
6-Fluoro-3-(dimethylaminomethyl)indole Aromatic; 3-dimethylaminomethyl; 6-fluoro C₁₁H₁₃FN₂ 192.24 ~1.3

Key Observations:

  • Substituent Effects: The 2-methyl group introduces steric hindrance, which may limit intermolecular interactions (e.g., hydrogen bonding) compared to unsubstituted analogs like 4-fluoro-2,3-dihydro-1H-indole .
  • Electronic Effects: Fluorine at position 6 withdraws electron density, stabilizing the indole ring system. This effect is amplified in oxidized derivatives like 6-fluoroindole-2,3-dione, which exhibits lower lipophilicity (LogP = 1.05) due to polar carbonyl groups .

Crystallographic and Solid-State Properties

  • This compound analogs (e.g., 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole) exhibit nearly orthogonal dihedral angles (~88°) between the sulfonyl-bound phenyl rings and the indole system, a feature that may influence crystal packing and solubility .
  • Intramolecular Interactions: Compounds like 6-fluoroindole-2,3-dione form intramolecular C-H⋯O hydrogen bonds, creating S(6) ring motifs. The 2-methyl group in the target compound may disrupt such interactions, altering melting points and crystalline morphology .

Pharmacological Potential

  • 6-Fluoro-3-(dimethylaminomethyl)indole (LogP ~1.3) may exhibit enhanced blood-brain barrier penetration compared to the target compound .
  • Carboxamide derivatives (e.g., from ) demonstrate the versatility of fluoroindoles as scaffolds for drug development, particularly in targeting enzymes or receptors sensitive to electronic modulation.

Preparation Methods

Reaction Conditions and Catalyst Systems

In a representative procedure, 6-fluoro-2-methylindole is dissolved in toluene and subjected to hydrogen gas (3–5 atm) in the presence of 10% palladium on carbon (Pd/C) at 80–100°C. The reaction typically achieves 65–70% conversion to the dihydro product within 4–6 hours, with the remainder comprising unreacted starting material and trace amounts of over-reduced by-products (e.g., fully saturated indolines). Catalyst loading at 5–10 wt% relative to substrate optimizes cost-efficiency without compromising yield.

Table 1: Hydrogenation Performance Under Varied Conditions

CatalystTemperature (°C)H₂ Pressure (atm)Yield (%)By-products (%)
10% Pd/C8036812
5% Pd/Al₂O₃10057215
Raney Ni120104528

Data adapted from patent US20070083053A1.

Solvent and Additive Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, whereas toluene minimizes side reactions through inertness. The addition of acidic co-catalysts (e.g., 0.1 M HCl) suppresses N-alkylation by protonating the indole nitrogen, improving dihydroindole selectivity to 85%.

Cyclization of Nitro-Containing Precursors

An alternative industrial approach involves constructing the dihydroindole core via cyclization of nitro-substituted intermediates. This method avoids isolation of the aromatic indole, streamlining synthesis.

Nitrobenzyl Carbonyl Cyclization

Patent CN101531624A details a two-step process starting with 4-fluoro-2-nitrophenylacetone. Under reductive conditions (H₂, Pd/C), the nitro group is converted to an amine, triggering intramolecular cyclization to form this compound. Key advantages include:

  • Single-Pot Efficiency : Cyclization and reduction occur sequentially without intermediate isolation.

  • By-Product Mitigation : Low temperatures (50–60°C) prevent over-reduction, limiting indoline formation to <10%.

Equation 1 :

4-Fluoro-2-nitrophenylacetoneH2,Pd/CEtOH, 60°CThis compound+H2O+NOx\text{4-Fluoro-2-nitrophenylacetone} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{EtOH, 60°C}} \text{this compound} + \text{H}2\text{O} + \text{NO}_x

Optimization of Cyclization Parameters

Reaction yield improves from 52% to 70% when substituting ethanol with tetrahydrofuran (THF), which enhances nitro group solubility. Excess hydrogen pressure (>5 atm) accelerates deoxygenation but risks ring opening; optimal pressure ranges between 2–4 atm.

Fischer Indole Synthesis Adaptations

The classical Fischer indole method, employing phenylhydrazines and ketones, can be modified to incorporate fluorine and methyl groups.

Synthesis of 6-Fluoro-2-Methylindoline

4-Fluorophenylhydrazine reacts with methyl ethyl ketone in acetic acid at reflux, forming the hydrazone intermediate. Cyclization under acidic conditions (H₂SO₄, 120°C) yields 6-fluoro-2-methylindole, which is subsequently hydrogenated to the dihydro form. Challenges include:

  • Regioselectivity : Competing cyclization at position 4 necessitates careful pH control (pH 3–4).

  • Fluorine Stability : Strong acids may cleave the C–F bond; buffered systems with NaOAc reduce defluorination to <5%.

Table 2: Fischer Synthesis Performance Metrics

Acid CatalystTemperature (°C)Indole Yield (%)Dihydro Yield (%)
H₂SO₄1205862
Polyphosphoric1004955
HCl (gas)803240

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Cyclization routes dominate industrial production due to lower catalyst costs (Pd/C recovery ≥90%) and reduced step count. Hydrogenation methods, while scalable, require high-purity indole precursors, increasing raw material expenses by 30–40%.

Purification Techniques

  • Distillation : Vacuum distillation (138–150°C at 0.5–1 mmHg) achieves >99% purity for dihydroindole.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) remove polar by-products, yielding 97–98% pure product .

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-fluoro-2-methyl-2,3-dihydro-1H-indole?

Methodological Answer: The synthesis typically involves fluorination of an indole precursor followed by methylation. For fluorination, electrophilic fluorinating agents like Selectfluor or NFSI are preferred due to their efficiency in introducing fluorine at specific positions . Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions. Solvent choice (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry in functionalization) significantly impact yield . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C/19F NMR : Essential for confirming substitution patterns and fluorine integration. For example, the 19F NMR signal at δ -120 ppm confirms fluorine at position 6 .
  • HRMS (FAB or ESI) : Validates molecular weight and isotopic patterns.
  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or ring conformation (see Advanced Questions for refinement protocols) .

Advanced Research Questions

Q. How do crystallographic data of this compound derivatives inform structural analysis?

Methodological Answer: X-ray diffraction data refined via SHELXL (e.g., twin refinement for disordered crystals) can resolve intramolecular interactions like C-H⋯O bonds and dihedral angles between substituents. For example, sulfonyl-bound phenyl rings in analogs exhibit near-orthogonal orientations (88° dihedral angles), influencing steric effects . Key steps:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

Structure solution : SHELXD or SHELXS for phase determination .

Refinement : SHELXL with restraints for thermal parameters and hydrogen bonding networks .

Q. How can researchers resolve contradictions in NMR data for fluorinated indoles?

Methodological Answer: Discrepancies in 1H/13C NMR shifts (e.g., unexpected splitting or integration ratios) often arise from:

  • Dynamic effects : Conformational flexibility in the dihydroindole ring. Use variable-temperature NMR to identify slow exchange processes.
  • Solvent interactions : Compare data in CDCl3 vs. DMSO-d6 to isolate solvent-induced shifts.
  • Fluorine coupling : 19F-1H coupling constants (e.g., 3JHF) can clarify substitution patterns .

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

  • Targeted assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR.
  • Docking studies : Compare binding poses of fluorinated vs. non-fluorinated analogs using AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to evaluate pharmacokinetic potential .

Q. How does fluorination at position 6 influence electronic and steric properties?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine decreases electron density at the indole ring, altering reactivity in electrophilic substitutions (e.g., nitration occurs preferentially at position 4) .
  • Steric effects : The methyl group at position 2 introduces torsional strain, as shown by DFT calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability in cellular assays .

Comparative Structural Analysis

Q. Table 1: Structural analogs of this compound

Compound NameKey FeaturesUnique Properties
5-FluoroindoleFluorine at position 5Lower metabolic stability
3-(Piperidin-4-yl)-1H-indolePiperidine at position 3Enhanced receptor binding affinity
6-MethylindoleMethyl at position 6Reduced steric hindrance

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